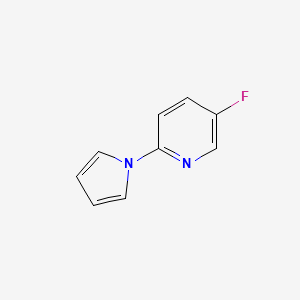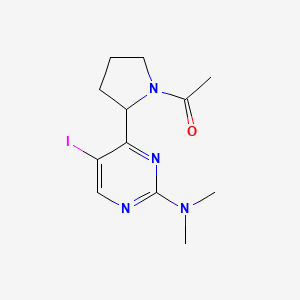
1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone
描述
1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group and an iodine atom
准备方法
The synthesis of 1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions.
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Coupling of the pyrimidine and pyrrolidine rings: This step involves forming a bond between the two rings, often through nucleophilic substitution or coupling reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used in studies involving cell signaling pathways and molecular interactions.
Pharmacology: It may serve as a lead compound for developing new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound can be used in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and iodine atom play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone can be compared with other pyrimidine-based compounds, such as:
1-[2-(2-Dimethylamino-5-chloro-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone: Similar structure but with a chlorine atom instead of iodine.
1-[2-(2-Dimethylamino-5-bromo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone: Similar structure but with a bromine atom instead of iodine.
1-[2-(2-Dimethylamino-5-fluoro-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and binding properties.
属性
IUPAC Name |
1-[2-[2-(dimethylamino)-5-iodopyrimidin-4-yl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN4O/c1-8(18)17-6-4-5-10(17)11-9(13)7-14-12(15-11)16(2)3/h7,10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHNJKCSCVJLGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=NC(=NC=C2I)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Carbamic acid, [(4-methoxyphenyl)methoxy]-, 1,1-dimethylethyl ester](/img/structure/B1455858.png)
![3-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1455861.png)
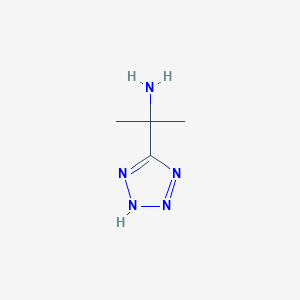
![5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1455863.png)
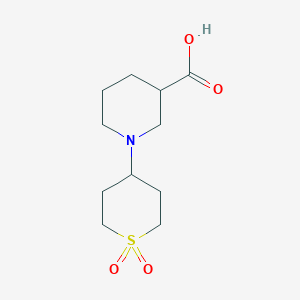
![2-[(Cyclobutylmethyl)amino]propan-1-ol](/img/structure/B1455867.png)
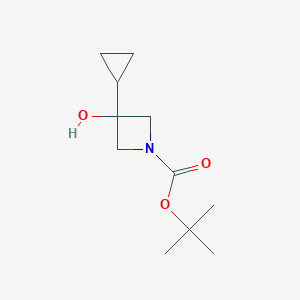
![Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B1455871.png)
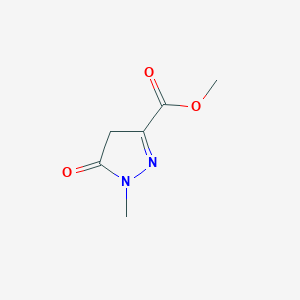
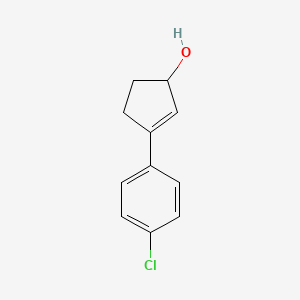
![2-(4-Fluorophenylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1455877.png)
![[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B1455878.png)
